molecular formula C16H22BrNO2 B8756293 Benzyl 2-(3-bromopropyl)piperidine-1-carboxylate

Benzyl 2-(3-bromopropyl)piperidine-1-carboxylate

Cat. No.: B8756293
M. Wt: 340.25 g/mol
InChI Key: WVABORVRUNXUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-(3-bromopropyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H22BrNO2 and its molecular weight is 340.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H22BrNO2

Molecular Weight

340.25 g/mol

IUPAC Name

benzyl 2-(3-bromopropyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H22BrNO2/c17-11-6-10-15-9-4-5-12-18(15)16(19)20-13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2

InChI Key

WVABORVRUNXUAT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCCBr)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of phenylmethyl 2-(3-hydroxypropyl)-1-piperidinecarboxylate (2.14 g, 7.72 mmol) in anhydrous dichloromethane (34 ml) was added carbon tetrabromide (5.12 g, 15.43 mmol)). The resulting solution was cooled in ice/water. A solution of triphenylphosphine (4.05 g, 15.43 mmol) in 10 ml dry DCM was added dropwise over 30 mins., producing a deep amber/brown solution. After complete addition the reaction was allowed to warm slowly to ambient temperature and stirring continued overnight. The reaction mixture was filtered to remove the precipitate, washed with ether and the filtrate evaporated to approx 10 ml. This was then loaded onto a 100 g silica cartridge and purified by chromatography using a gradient of Flashmaster 0-25% ethylacetate in cyclohexane over 40 mins. on a Flashmaster collecting all the eluent. The product peak was identified by TLC and the fractions combined and evaporated in vacuo to give the title compound as a clear oil (2.13 g).
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of phenylmethyl 2-(3-hydroxypropyl)-1-piperidinecarboxylate (for example, as prepared for Intermediate 9) (2.14 g, 7.72 mmol) in anhydrous dichloromethane (34 mL) was added carbon tetrabromide (commercially available, for example, from Aldrich) (5.12 g, 15.43 mmol). The resulting solution was cooled in ice/water. A solution of triphenylphosphine (4.05 g, 15.43 mmol) in dry DCM (10 mL) was added dropwise over 30 minutes, producing a deep amber/brown solution. After complete addition, the reaction was allowed to warm slowly to ambient temperature and stirring continued overnight. The reaction mixture was filtered to remove the precipitate, washed with ether and the filtrate evaporated to ˜10 mL. This was then loaded onto a 100 g silica cartridge and purified by chromatography using a gradient of Flashmaster 0-25% ethylacetate in cylcohexane over 40 minutes on a Flashmaster collecting all the eluent. The product peak was identified by TLC and the fractions combined and evaporated in vacuo to give the title compound as a clear oil (2.13 g)
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.05 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
34 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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